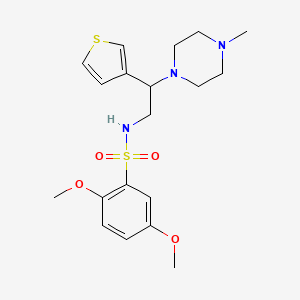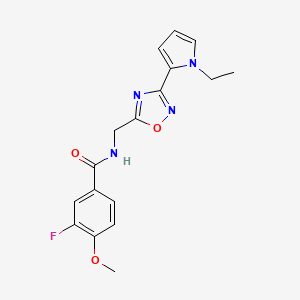
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that has been widely researched for its potential use in scientific applications. This compound is a member of the quinoline family and has been shown to have interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Binding to Sigma-2 Receptors
Research into similar compounds, like the benzamide analogues RHM-1 and RHM-2, has shown their potential in binding to sigma-2 (σ2) receptors. These compounds, including [3H]RHM-1 and [3H]RHM-2, have been radiolabeled and evaluated for their affinity towards σ2 receptors. [3H]RHM-1, in particular, exhibited a higher affinity for σ2 receptors compared to [3H]RHM-2, indicating its utility as a ligand for studying σ2 receptors in vitro. The pharmacological profile of [3H]RHM-1 aligns with known σ2 receptor ligands, highlighting its relevance in research focused on understanding σ2 receptor function and potentially targeting these receptors in various diseases, including cancer and neurological disorders (Jinbin Xu et al., 2005).
Development of PET Radiotracers
Compounds like RHM-1 have also been explored as leads for tumor diagnosis due to their high affinity at σ2 receptors. The development of hybrid structures between high-affinity σ2 receptor ligands has been aimed at creating good candidates for σ2 PET tracers. This research avenue is particularly important for advancing diagnostic tools in oncology, offering potential for more precise tumor detection and monitoring. Challenges such as interaction with P-glycoprotein (P-gp), which may limit the use of these compounds as σ2 receptor PET agents in P-gp overexpressing tumors, are being addressed to optimize their applicability (C. Abate et al., 2011).
Imaging Sigma-2 Receptor Status in Solid Tumors
The development of fluorine-18 labeled benzamide analogues for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors showcases another critical application. These compounds, through radiolabeling with fluorine-18, allow for the non-invasive imaging of σ2 receptors in tumors, offering insights into tumor biology, response to therapy, and potential for guiding treatment decisions. Biodistribution studies of these compounds have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them promising tools for clinical imaging applications (Z. Tu et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: React 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.", "Step 2: React 4-butoxybenzoyl chloride with 2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound, 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide." ] } | |
Numéro CAS |
851406-19-4 |
Nom du produit |
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide |
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.471 |
Nom IUPAC |
4-butoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-13-29-19-8-5-16(6-9-19)22(26)24-12-11-18-14-17-7-10-20(28-2)15-21(17)25-23(18)27/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
NOHSMVXAJOQMPE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide](/img/structure/B2717628.png)
![1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717631.png)
![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)



![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)
![1-[[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2717642.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)
![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)

![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)